N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}-2-(trifluoromethoxy)benzene-1-sulfonamide
Description
This compound features a benzenesulfonamide core substituted with a trifluoromethoxy group at the 2-position and a methyl-linked 1H-1,2,3-triazole moiety bearing a pyridin-3-yl group. The triazole-pyridine system may contribute to π-π stacking interactions in biological targets, while the sulfonamide group facilitates hydrogen bonding .
Properties
IUPAC Name |
N-[(1-pyridin-3-yltriazol-4-yl)methyl]-2-(trifluoromethoxy)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3N5O3S/c16-15(17,18)26-13-5-1-2-6-14(13)27(24,25)20-8-11-10-23(22-21-11)12-4-3-7-19-9-12/h1-7,9-10,20H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDYDHYAFPZMSCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC(F)(F)F)S(=O)(=O)NCC2=CN(N=N2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}-2-(trifluoromethoxy)benzene-1-sulfonamide is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a triazole moiety linked to a pyridine ring and a sulfonamide group, which is known for its diverse pharmacological activities. The trifluoromethoxy substituent enhances lipophilicity and bioavailability.
1. Antimicrobial Activity
Research indicates that compounds containing the triazole structure exhibit significant antimicrobial properties. A study demonstrated that derivatives of triazole effectively inhibit the growth of various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. The mechanism involves interference with the synthesis of nucleic acids and proteins in microbial cells.
2. Carbonic Anhydrase Inhibition
The compound has been evaluated for its ability to inhibit carbonic anhydrase (CA) isoforms, which are important in various physiological processes. In vitro studies showed that certain derivatives exhibited nanomolar inhibition against the hCA IX isoform, which is overexpressed in many tumors. The inhibition constants () ranged from 34.9 nM to 500 nM for different derivatives, indicating potent activity against this target .
3. Anticancer Activity
This compound has shown promise in cancer research. Studies have reported that compounds with similar structures induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle regulators .
Case Study 1: Antimicrobial Efficacy
In a comparative study, several triazole derivatives were tested against clinical isolates of bacteria. The compound demonstrated a minimum inhibitory concentration (MIC) significantly lower than traditional antibiotics, suggesting its potential as an alternative treatment option .
Case Study 2: Cancer Cell Line Studies
A series of experiments were conducted on human cancer cell lines (e.g., MCF-7 breast cancer cells). The results indicated that treatment with the compound led to a dose-dependent decrease in cell viability, with IC50 values in the low micromolar range .
The biological activity of this compound can be attributed to:
- Inhibition of Enzymatic Activity : By binding to active sites on enzymes like carbonic anhydrase.
- Disruption of Cellular Processes : Interfering with nucleic acid synthesis and cellular respiration in microbes.
Summary Table of Biological Activities
| Activity Type | Target | IC50/Ki Values | Notes |
|---|---|---|---|
| Antimicrobial | Bacteria | MIC < 10 µg/mL | Effective against resistant strains |
| Carbonic Anhydrase | hCA IX | = 34.9 nM | Potent inhibitor; potential anticancer use |
| Anticancer | Various tumors | IC50 = low µM | Induces apoptosis in cancer cell lines |
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
The triazole ring present in the compound is known for its broad-spectrum antimicrobial properties. Research has demonstrated that derivatives of triazole exhibit potent activity against various bacterial strains and fungi. For instance, compounds with similar structures have shown efficacy against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .
Anticancer Properties
Studies indicate that triazole-containing compounds can inhibit cancer cell proliferation. The mechanism often involves the disruption of cellular signaling pathways critical for tumor growth. Specific derivatives have been tested in vitro and in vivo, showing promise in targeting various cancer types, including breast and lung cancers .
Enzyme Inhibition
The sulfonamide group enhances the compound's ability to act as an enzyme inhibitor. For example, it has been noted to inhibit carbonic anhydrase, which is crucial in various physiological processes and a target for diuretics and anti-glaucoma medications .
Agricultural Applications
Fungicides
The compound's structure suggests potential as a fungicide. Triazoles are widely used in agriculture for their ability to protect crops from fungal infections. Research indicates that similar compounds can effectively manage diseases in crops such as wheat and barley by inhibiting fungal growth .
Plant Growth Regulators
There is emerging interest in the use of such compounds as plant growth regulators. They may influence plant metabolism and growth patterns, potentially enhancing yield and resistance to environmental stresses .
Material Science
Polymer Chemistry
The incorporation of triazole units into polymers has been explored for developing materials with enhanced thermal stability and mechanical properties. Such materials could be utilized in coatings or advanced composite materials that require specific performance characteristics .
Sensors
Research into the use of this compound in sensor technology is ongoing. Its ability to interact with various analytes makes it a candidate for developing chemical sensors that can detect environmental pollutants or biological markers .
Summary Table of Applications
| Application Area | Specific Uses | Mechanism/Functionality |
|---|---|---|
| Medicinal Chemistry | Antimicrobial agents | Inhibition of bacterial and fungal growth |
| Anticancer treatments | Disruption of cancer cell signaling | |
| Enzyme inhibitors | Targeting carbonic anhydrase | |
| Agricultural Science | Fungicides | Protection against crop diseases |
| Plant growth regulators | Enhancing yield and stress resistance | |
| Material Science | Polymer development | Improved thermal stability and mechanical properties |
| Sensor technology | Detection of pollutants or biological markers |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
Table 1: Structural and Functional Comparisons
| Compound Name | Core Structure | Key Substituents | Unique Features | Biological Relevance |
|---|---|---|---|---|
| Target Compound | Benzenesulfonamide | - 2-(Trifluoromethoxy) - N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl} |
Pyridine-triazole linker; trifluoromethoxy group | Potential kinase inhibition, antimicrobial activity (hypothesized) |
| N-(Pyridin-4-yl)-3-(trifluoromethyl)benzene-1-sulfonamide | Benzenesulfonamide | - 3-(Trifluoromethyl) - Pyridin-4-yl |
Trifluoromethyl at 3-position; lacks triazole | Enhanced electron-withdrawing effects; studied in cancer research |
| 3-Chloro-4-fluoro-N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide | Benzenesulfonamide | - 3-Chloro-4-fluoro - Pyrazole-furan ethyl linker |
Halogenated phenyl; furan-pyrazole system | Anticandidal and antiparasitic activity reported |
| N-((3-(1-Methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide | Benzenesulfonamide | - 2-(Trifluoromethyl) - Pyrazole-oxadiazole linker |
Oxadiazole ring; methylpyrazole | Insecticidal and fungicidal applications |
| N-[2-(2,4-Dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-4-(trifluoromethoxy)benzene-1-sulfonamide | Benzenesulfonamide | - 4-(Trifluoromethoxy) - Oxazolidinone-phenylethyl linker |
Oxazolidinone ring; lacks triazole | Antimicrobial activity against Gram-positive bacteria |
Key Research Findings
Electronic and Steric Effects
- The triazole-pyridine linker introduces steric bulk compared to simpler pyridine-sulfonamides (e.g., ), which may influence binding pocket accessibility in enzymatic targets .
Critical Analysis of Divergences
- Bioactivity Gaps: Unlike , the target compound lacks an oxazolidinone ring, limiting its utility against Gram-positive pathogens. However, its triazole-pyridine system may offer unique kinase or protease inhibition .
- Metabolic Stability : The trifluoromethoxy group may improve metabolic stability over compounds with labile substituents (e.g., furan in ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
